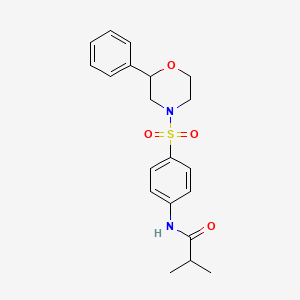

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide

Beschreibung

N-(4-((2-Phenylmorpholino)sulfonyl)phenyl)isobutyramide is a sulfonamide derivative featuring a morpholino ring substituted with a phenyl group at the 2-position, a sulfonyl linker, and an isobutyramide moiety.

Eigenschaften

IUPAC Name |

2-methyl-N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-15(2)20(23)21-17-8-10-18(11-9-17)27(24,25)22-12-13-26-19(14-22)16-6-4-3-5-7-16/h3-11,15,19H,12-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBORQCKQNSLGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of the morpholine derivative The sulfonylation of the phenyl ring is achieved using sulfonyl chlorides under controlled conditionsCommon solvents used in these reactions include ethanol and water, and the reactions are often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide with three structurally related sulfonamide derivatives, emphasizing substituent effects, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings

Structural Variations and Pharmacokinetics The target compound shares a morpholino-sulfonyl-phenyl scaffold with the compound in , but lacks the bromo, methoxy, and trimethylbenzene substituents. Morpholino groups are known to enhance aqueous solubility and metabolic stability, which may favor bioavailability . The Example 88 compound introduces fluorinated aromatic rings and a chromenone system, increasing molecular weight (669.2 vs. simpler analogs) and likely improving target binding through π-π interactions.

Synthesis Strategies

- Sulfonamide formation: Condensation of a morpholino-sulfonyl chloride with an isobutyramide-substituted aniline (analogous to ).

- Cross-coupling : For complex heterocycles, Pd-catalyzed reactions (as in ) may be required for introducing aryl or heteroaryl groups.

Substituent Impact on Bioactivity Benzothiazole-containing sulfonamides exhibit antitumor activity due to intercalation or topoisomerase inhibition. The target compound’s isobutyramide group may similarly modulate hydrophobic interactions in binding pockets.

Biologische Aktivität

N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a sulfonamide group, a morpholine ring, and an isobutyramide moiety, which are crucial for its biological interactions.

The biological activity of N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide is primarily attributed to its interactions with specific molecular targets. The sulfonamide group is known to participate in hydrogen bonding and hydrophobic interactions with protein targets, potentially modulating enzyme activity or receptor signaling pathways.

Potential Targets

- Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a significant role in tryptophan metabolism and immune regulation. Inhibitors of IDO can enhance anti-tumor immunity.

- Phosphoinositide 3-kinase (PI3K) : This pathway is critical in cancer cell proliferation and survival. Compounds that inhibit PI3K may have therapeutic applications in oncology.

Anticancer Activity

Research indicates that compounds similar to N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide exhibit significant anticancer properties. For example, studies on related sulfonamide compounds have shown their ability to inhibit tumor growth in various cancer models.

| Compound | IC50 (nM) | EC50 (nM) | Target |

|---|---|---|---|

| 3i | 61 | 172 | IDO |

| LY294002 | 100 | 150 | PI3K |

These findings suggest that N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide may similarly affect these pathways, although specific IC50 and EC50 values for this compound remain to be determined.

Inflammatory Response

Morpholine derivatives have been explored for their anti-inflammatory properties. The sulfonamide moiety may contribute to the inhibition of inflammatory mediators, making this compound a candidate for treating inflammatory diseases.

Case Studies

- Inhibition of IDO : A study highlighted the effectiveness of phenyl benzenesulfonylhydrazides as IDO inhibitors. The structure-activity relationship analysis showed that modifications at the phenyl ring could enhance inhibitory potency against IDO, suggesting that similar modifications in N-(4-((2-phenylmorpholino)sulfonyl)phenyl)isobutyramide could yield potent inhibitors.

- Cancer Cell Lines : In vitro studies on cancer cell lines treated with morpholine-based compounds demonstrated reduced cell viability and induction of apoptosis, indicating potential therapeutic effects against various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.